2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one
Overview
Description
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Synthesis Analysis
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This would involve studying the compound’s physical properties such as melting point, boiling point, solubility, and stability, as well as its chemical properties such as its acidity or basicity, its redox potential, and its spectral properties.Scientific Research Applications
Medicinal Chemistry and Biological Activities
Dihydropyrimidinones, including compounds like 2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one, hold a unique place in medicinal chemistry due to their presence in various biological processes. These compounds are synthesized through methods like the Biginelli reaction and are characterized by techniques such as Fourier-transform infrared spectroscopy, 1H nuclear magnetic resonance, and mass spectroscopy. Their biological activities, particularly anti-inflammatory and analgesic properties, have been extensively studied. For instance, derivatives synthesized with specific substituents have shown improved biological activities, indicating the significance of the nature of the substituent in enhancing their medicinal properties (Muralidharan et al., 2019).
Enzyme Inhibition for Therapeutic Applications
Another area of interest is the enzyme inhibitory activity of dihydropyrimidinone derivatives. For example, derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. Certain compounds among these derivatives have exhibited promising inhibitory activities, highlighting their potential therapeutic applications. The molecular docking studies further elucidate their mechanism of action, showing interactions such as π–π stacking and hydrogen bonding within the enzyme's active site (Andreia M P W da Silva et al., 2017).
Antioxidant Properties and DNA Protection
Antitumor Activities
The antitumor potential of dihydropyrimidinone derivatives has been investigated, with some compounds showing selective activities against tumor cells. The mechanism through which these derivatives exert their effects often involves the interaction with DNA, thereby affecting transcription and replication processes crucial for tumor growth. This suggests the viability of dihydropyrimidinone derivatives as candidates for antitumor agents, opening pathways for further research in cancer therapy (Gongke Wang et al., 2013).
Safety And Hazards
This would involve studying the compound’s toxicity, its potential for causing irritation or sensitization, its environmental impact, and the precautions that should be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new synthetic methods, new applications, or new reactions.
Each of these topics would typically be discussed in a separate paragraph with its own subheading, as per your formatting requirements. Please note that the availability of this information would depend on the extent to which the compound has been studied. If you have a different compound or a more specific question about this compound, feel free to ask!
properties
IUPAC Name |
2-(3-hydroxyphenyl)-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-5-10(15)13-11(12-7)8-3-2-4-9(14)6-8/h2-6,14H,1H3,(H,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZDBLLJVWBIENW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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